molecular formula C16H18O5S2 B14481591 Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate CAS No. 65749-72-6

Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate

Katalognummer: B14481591
CAS-Nummer: 65749-72-6
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: JTCKOMAXYUIEAQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate is a chemical compound with a complex structure that includes a sulfonium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate typically involves the reaction of dimethyl sulfide with a ketone, followed by the introduction of a sulfonium ion. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and related compounds.

    Biology: The compound can be used in studies involving sulfonium ions and their biological interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs that utilize the unique properties of sulfonium ions.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl(2-oxo-2-phenylethyl)sulfonium: A similar compound with a slightly different structure, often used in similar applications.

    Sulfonium, dimethyl(2-oxo-2-phenylethyl)-: Another related compound with comparable properties and uses.

Uniqueness

Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate is unique due to its specific structure, which includes two phenyl groups and a sulfonium ion. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

65749-72-6

Molekularformel

C16H18O5S2

Molekulargewicht

354.4 g/mol

IUPAC-Name

dimethyl-(2-oxo-1,2-diphenylethyl)sulfanium;hydrogen sulfate

InChI

InChI=1S/C16H17OS.H2O4S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;1-5(2,3)4/h3-12,16H,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI-Schlüssel

JTCKOMAXYUIEAQ-UHFFFAOYSA-M

Kanonische SMILES

C[S+](C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.